2-(Trifluoromethyl)acrylic acid

Catalog No.
S590719
CAS No.
381-98-6
M.F
C4H3F3O2
M. Wt
140.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)acrylic acid

CAS Number

381-98-6

Product Name

2-(Trifluoromethyl)acrylic acid

IUPAC Name

2-(trifluoromethyl)prop-2-enoic acid

Molecular Formula

C4H3F3O2

Molecular Weight

140.06 g/mol

InChI

InChI=1S/C4H3F3O2/c1-2(3(8)9)4(5,6)7/h1H2,(H,8,9)

InChI Key

VLSRKCIBHNJFHA-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)C(F)(F)F

Synonyms

2-(trifluoromethyl)acrylic acid, TFMAA

Canonical SMILES

C=C(C(=O)O)C(F)(F)F

The exact mass of the compound 2-(Trifluoromethyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Trifluoromethyl)acrylic acid (CAS 381-98-6), commonly referred to as TFMAA or MAF, is a highly electron-deficient functional monomer characterized by the presence of a strongly electron-withdrawing α-trifluoromethyl group. In industrial and advanced laboratory settings, it is primarily procured as a specialty building block for molecularly imprinted polymers (MIPs), advanced fluorinated copolymers, and catalyst-free Michael addition networks. Unlike standard acrylic or methacrylic acids, the α-CF3 group significantly lowers the pKa of the carboxylic acid, dramatically increases the electrophilicity of the double bond, and introduces unique steric and lipophilic properties. These baseline attributes make TFMAA an essential precursor for applications requiring precise sequence control in radical copolymerization, enhanced binding affinities for basic templates, or the incorporation of highly hydrophobic, chemically resistant segments into polymer architectures [1].

Substituting TFMAA with generic analogs like methacrylic acid (MAA) or acrylic acid (AA) fundamentally alters both process chemistry and final material performance. In synthetic workflows, the electron-rich double bonds of MAA and AA readily undergo radical homopolymerization, whereas the highly electron-deficient double bond of TFMAA resists radical homopolymerization, instead driving strictly alternating copolymerization with electron-rich monomers. Furthermore, in catalyst-free thia-Michael additions, the lack of an activating α-CF3 group in MAA results in complete reaction failure under mild conditions [1]. In formulation and separation applications, replacing TFMAA with MAA drastically reduces the acidity of the functional monomer, leading to weaker hydrogen bonding and ionic interactions with basic templates, which directly compromises the selectivity and capacity of molecularly imprinted polymers[2].

Activation of Thia-Michael Additions for Catalyst-Free Processing

The α-trifluoromethyl group in TFMAA highly activates the adjacent double bond, making it an exceptionally strong Michael acceptor compared to its non-fluorinated analog, methacrylic acid (MAA). In the synthesis of multi-functional acids via thia-Michael addition with thiols (e.g., pentaerythritol tetrakis(3-mercaptopropionate)), TFMAA achieves >99% yield in 4 hours at 90 °C under completely catalyst-free and solvent-free conditions. In direct contrast, attempting the same reaction with MAA fails to proceed, as non-fluorinated acids require catalysts or excessively high temperatures that trigger unwanted dehydration and etherification side reactions [1].

Evidence DimensionThia-Michael addition yield (catalyst-free, 90 °C, 4h)
Target Compound Data>99% yield (TFMAA)
Comparator Or BaselineReaction does not proceed (Methacrylic acid)
Quantified DifferenceComplete conversion vs. reaction failure
ConditionsSolvent-free reaction with PETMP at 90 °C without catalysts

Eliminates the need for catalysts in polymer network synthesis, preventing catalyst-leaching issues and avoiding high-temperature side reactions during scale-up.

Enhanced Template Affinity in Solid-Phase Extraction Matrices

TFMAA acts as a superior functional monomer for imprinting basic compounds due to its higher acidity and stronger hydrogen-bonding capability compared to MAA. Computational and experimental evaluations of MIPs targeting basic templates demonstrate that TFMAA yields significantly larger binding energies (ΔE) and higher imprinting factors. For instance, studies confirm that the strong electron-withdrawing effect of the CF3 group enhances non-covalent interactions with basic targets, providing superior template recognition and higher affinity in solid-phase extraction compared to conventional MAA-based matrices [1].

Evidence DimensionBinding affinity and imprinting factor for basic templates
Target Compound DataHigh binding energy (ΔE) and superior selectivity (TFMAA)
Comparator Or BaselineLower binding energy and reduced selectivity (Methacrylic acid)
Quantified DifferenceSignificantly enhanced template recognition capacity
ConditionsMolecular imprinting of basic templates (e.g., prometryn) using non-covalent functional monomers

Allows analytical chemists and sensor manufacturers to achieve lower detection limits and higher specificities in complex sample matrices.

Enforcement of Alternating Copolymerization Microstructures

The extreme electron deficiency of the TFMAA monomer dictates its unique behavior in free-radical polymerization. While MAA readily homopolymerizes, TFMAA exhibits a reactivity ratio near zero (r_MAF ≈ 0) in free-radical conditions. When copolymerized with electron-donating monomers such as vinyl ethers or α-olefins, TFMAA strictly alternates, preventing the formation of homopolymer blocks. For example, in copolymerizations with 2,2,2-trifluoroethyl α-fluoroacrylate, TFMAA incorporation plateaus at a maximum of 50 mol% regardless of feed ratio, ensuring a highly predictable and controlled polymer microstructure [1].

Evidence DimensionRadical homopolymerization tendency (reactivity ratio)
Target Compound Datar ≈ 0 (resists homopolymerization, forms alternating sequences)
Comparator Or Baseliner > 0 (readily homopolymerizes, forms random sequences) for MAA
Quantified DifferenceStrictly alternating vs. random/blocky microstructures
ConditionsFree-radical copolymerization with electron-donating or weakly accepting comonomers

Provides polymer chemists with precise sequence control, which is critical for developing uniform photoresists, lithography materials, and specialized membranes.

Tunable Surface Hydrophobicity in Functional Coatings

The incorporation of TFMAA into polymer architectures imparts distinct surface properties due to the strong segregation of the α-CF3 groups to the polymer-air interface. In comparative studies of functional coatings, copolymers containing TFMAA exhibit significantly lower surface energies and higher water contact angles than their non-fluorinated (meth)acrylate equivalents. This enrichment of trifluoromethyl groups at the interface provides robust hydrophobicity and chemical resistance, making TFMAA an ideal comonomer for tuning the wettability of advanced coatings and inkjet binders without requiring long-chain perfluoroalkyl groups [1].

Evidence DimensionSurface energy and hydrophobicity
Target Compound DataLow surface energy with high water contact angles (TFMAA copolymers)
Comparator Or BaselineHigher surface energy and lower contact angles (Non-fluorinated (meth)acrylate copolymers)
Quantified DifferenceSignificant reduction in surface energy due to CF3 interface segregation
ConditionsCast films of copolymers measured at the polymer-air interface

Enables the formulation of high-performance anti-fouling coatings, chemical-resistant barriers, and specialized inks with precise wettability profiles.

Catalyst-Free Vitrimer and Epoxy Synthesis

Directly utilizing the high electrophilicity of the TFMAA double bond to synthesize multi-functional acids and dynamic covalent networks via thia-Michael addition without the use of metal catalysts, ideal for scalable, high-purity advanced materials [1].

High-Selectivity Solid-Phase Extraction (SPE)

Leveraging the enhanced acidity and binding energy of TFMAA to formulate molecularly imprinted polymers (MIPs) for the highly selective extraction and quantification of basic pharmaceuticals, herbicides, and alkaloids from complex environmental or biological samples [2].

Advanced Lithography and Photoresists

Utilizing the strict alternating copolymerization behavior of TFMAA to produce sequence-controlled, highly uniform fluoropolymers that offer precise solubility and etching profiles required in next-generation semiconductor manufacturing [3].

Hydrophobic and Anti-Fouling Coatings

Applying the surface-segregating properties of the α-CF3 group in TFMAA-based copolymers to develop low-surface-energy coatings, specialty inkjet binders, and chemical-resistant protective layers that demand tunable wettability [4].

XLogP3

1.3

Melting Point

51.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-(Trifluoromethyl)acrylic acid

Dates

Last modified: 08-15-2023

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